molecular formula C21H26N2O3S B11352004 N-benzyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-benzyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11352004
M. Wt: 386.5 g/mol
InChI Key: JODGSVRENRBBHU-UHFFFAOYSA-N
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Description

N-BENZYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a methylphenyl group, and a methanesulfonyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached through a Friedel-Crafts alkylation reaction.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of N-BENZYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

N-BENZYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHYLBENZOYL)-4-BENZYLPIPERIDINE
  • 4-BENZYL-N-(2-METHYLPHENYL)PIPERIDINE-1-CARBOXAMIDE
  • 1-BENZYL-4-PIPERIDONE

Uniqueness

N-BENZYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other piperidine derivatives and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-benzyl-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H26N2O3S/c1-17-7-9-19(10-8-17)16-27(25,26)23-13-11-20(12-14-23)21(24)22-15-18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3,(H,22,24)

InChI Key

JODGSVRENRBBHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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